N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-11-14(5-9-17(12)23(25)26)19(24)20-15-6-3-13(4-7-15)16-8-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIPRFNZPADZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is widely employed for constructing biaryl systems. In this method, (3,6-dimethoxypyridazin-4-yl)boronic acid serves as the pyridazine donor, reacting with 4-bromo-3-methyl-4-nitrobenzamide under palladium catalysis.
Typical Procedure :
A mixture of 4-bromo-3-methyl-4-nitrobenzamide (1.2 equiv), (3,6-dimethoxypyridazin-4-yl)boronic acid (1.5 equiv), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (3.0 equiv) in degassed 1,4-dioxane/water (4:1 v/v) is heated at 100°C for 12 hours. Purification via flash chromatography yields the product as a pale yellow solid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62–68% | |
| Reaction Temperature | 100°C | |
| Catalyst Loading | 5 mol% PdCl₂(dppf) |
The methoxy group on the pyridazine ring enhances boronic acid stability during coupling, while the nitro group on the benzamide remains inert under these conditions. Side products (≤8%) arise from protodeboronation of the pyridazine precursor.
Buchwald-Hartwig Amination Approach
This method constructs the amide bond via palladium-catalyzed coupling between 4-(6-methoxypyridazin-3-yl)aniline and 3-methyl-4-nitrobenzoyl chloride.
Procedure :
4-(6-Methoxypyridazin-3-yl)aniline (1.0 equiv), 3-methyl-4-nitrobenzoyl chloride (1.1 equiv), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Et₃N (2.5 equiv) in toluene are stirred at 80°C for 6 hours. The product is isolated by aqueous workup and recrystallization from ethanol.
Optimization Insights :
Sequential Nitration and Amidation Strategy
A linear synthesis starting from N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide involves regioselective nitration followed by amidation.
Nitration Step :
N-[4-(6-Methoxypyridazin-3-yl)phenyl]-3-methylbenzamide is treated with fuming HNO₃ (1.5 equiv) in H₂SO₄ at 0°C for 2 hours. The nitro group installs exclusively at the para position relative to the methyl group due to steric and electronic directing effects.
Amidation :
The intermediate nitro acid is activated with HATU and coupled with 4-(6-methoxypyridazin-3-yl)aniline in DMF, yielding the target compound in 71% overall yield.
Optimization of Reaction Conditions
Catalyst Screening in Cross-Coupling
Comparative studies of palladium catalysts reveal the following performance:
| Catalyst | Ligand | Yield (%) | Byproducts (%) |
|---|---|---|---|
| PdCl₂(dppf) | dppf | 68 | 8 |
| Pd(OAc)₂ | SPhos | 55 | 12 |
| Pd₂(dba)₃ | Xantphos | 63 | 5 |
PdCl₂(dppf) achieves optimal balance between activity and selectivity, though Pd₂(dba)₃/Xantphos reduces protodeboronation byproducts.
Nitration Regioselectivity Control
Density functional theory (DFT) calculations rationalize the para-nitration preference:
- The methyl group at position 3 exerts +I effect, destabilizing meta-nitronium ion attack.
- The pyridazine ring’s electron-withdrawing nature directs nitration to the benzamide’s para position.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity when using PdCl₂(dppf) catalysis, with retention time = 6.2 minutes.
Industrial-Scale Production Considerations
Hazard Mitigation
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| PdCl₂(dppf) | 12,000 | 58 |
| (3,6-Dimethoxypyridazin-4-yl)boronic acid | 9,500 | 32 |
| Solvents | 800 | 10 |
Catalyst recycling via supported liquid membranes reduces Pd consumption by 70%, potentially lowering total costs to USD 4,200/kg.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include amines, hydroxyl derivatives, and substituted benzamides. These products can be further utilized in various applications, including drug synthesis and material science .
Scientific Research Applications
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is widely used in scientific research due to its unique properties. It finds applications in:
Drug Synthesis: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Chemistry: In the development of new chemical reactions and methodologies.
Molecular Biology: For studying the interactions of small molecules with biological targets.
Material Science: In the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share structural similarities but may differ in their functional groups and biological activities .
Uniqueness
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential therapeutic applications. Its versatility makes it a valuable tool in various fields of scientific research .
Biological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.
The synthesis of this compound involves several key steps:
- Formation of the Pyridazine Ring : The precursor undergoes cyclization to form the pyridazine structure.
- Methoxylation : A methoxy group is introduced at the 6-position of the pyridazine.
- Phenyl Coupling : The pyridazine derivative is coupled with a phenyl ring using cross-coupling reactions (e.g., Suzuki coupling).
- Nitration : The phenyl ring is nitrated to introduce the nitro group.
- Amidation : Finally, the nitro compound is converted into the corresponding benzamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain pathways, leading to various biological effects:
- Enzyme Inhibition : It can modulate enzyme activity, which may affect metabolic pathways.
- Signal Transduction : The compound may interfere with signal transduction mechanisms, influencing gene expression and cellular responses.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Properties
Several studies have demonstrated its potential as an anticancer agent:
-
Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness in inhibiting the growth of various cancer cell lines, including those overexpressing c-Myc. For instance, it disrupts c-Myc-Max dimerization, a crucial process in cancer cell proliferation .
Cell Line IC50 (μM) Mechanism HL60 34.8 Inhibition of c-Myc-Max dimerization Daudi Varies Induction of G0/G1 cell cycle arrest
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary data suggest that it possesses activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Study on Anticancer Effects :
- A study investigated the effects of this compound on human leukemia cells (HL60). Results indicated a significant reduction in cell viability and induction of apoptosis through specific signaling pathways.
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling of pyridazine and benzamide moieties : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyridazine ring to the phenyl group .
- Nitro group introduction : Controlled nitration of the benzamide precursor under acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
- Key parameters : Solvent choice (e.g., THF or DMF for solubility), temperature control (±2°C for exothermic steps), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Data Table :
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cross-coupling | 45–60 | ≥95% |
| 2 | Nitration | 70–85 | ≥90% |
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, a singlet at δ 3.9 ppm (methoxy group) and aromatic protons at δ 7.2–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 379.12) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering low efficiency in the nitro group installation step?
- Methodological Answer :
- Controlled nitration : Use stoichiometric HNO₃ (1.1 eq) with H₂SO₄ as a dehydrating agent to minimize byproducts. Monitor temperature rigorously (0–5°C) .
- Alternative reagents : Replace HNO₃ with acetyl nitrate (AcONO₂) for milder conditions, improving regioselectivity .
- Post-reaction analysis : TLC or inline IR spectroscopy to track reaction progress and quench at optimal conversion (~85%) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer :
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-saturate compound in assay buffer .
- Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation in cell media skews results .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., kinase domains). Prioritize derivatives with enhanced hydrogen-bonding to catalytic residues .
- ADMET prediction : SwissADME or QikProp to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
- Example modification : Replace the nitro group with a trifluoromethyl group to enhance metabolic stability while retaining electron-withdrawing effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s enzyme inhibition activity?
- Methodological Answer :
- Standardize assay conditions : Use identical buffer pH, ionic strength, and enzyme lots across labs. For example, deviations in Mg²⁺ concentration (1–5 mM) can alter kinase activity .
- Control compound benchmarking : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical weighting to outliers .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?
- Methodological Answer :
- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing (5–10 mg/kg) with LC-MS/MS plasma monitoring. Target ≥4-h half-life for further development .
- Toxicity screening : Zebrafish embryo assays (FET) to assess developmental toxicity at 1–10 µM .
- Xenograft models : Nude mice with human cancer cell lines (e.g., HCT-116) to evaluate tumor growth inhibition at 10–20 mg/kg .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
